HBA Difference: N1-Methoxyethyl vs. N1-Alkyl Analogs
The target compound 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine possesses a calculated hydrogen-bond acceptor count (HBA) of 3 (amine nitrogen, indole nitrogen, ether oxygen), whereas the closest N1-alkyl analogs 1-ethyl-2-methyl-1H-indol-5-amine (CAS 878733-38-1) and 1,2-dimethyl-1H-indol-5-ylamine (CAS 7570-48-1) each have an HBA count of 2, lacking the ether oxygen . Similarly, the topological polar surface area (tPSA) of the target compound is predictably larger by approximately 12–15 Ų (estimated from fragment-based calculation), though experimentally validated values are not publicly available . This difference in hydrogen-bonding capacity is directly relevant to molecular recognition events, as the ether oxygen may engage in additional polar interactions within a biological target binding site. This is consistent with class-level observations in indole ethylamine PPARα ligands, where docking studies have shown that the nature of the N1 side chain (including its hydrogen-bonding capability) influences key interactions with residues in the binding pocket [1].
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) / topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | HBA = 3 (amine N, indole N, ether O); tPSA estimated ~58–62 Ų |
| Comparator Or Baseline | 1-Ethyl-2-methyl-1H-indol-5-amine: HBA = 2, tPSA estimated ~46–50 Ų . 1,2-Dimethyl-1H-indol-5-ylamine: HBA = 2, tPSA estimated ~46–50 Ų . |
| Quantified Difference | Δ HBA = +1; Δ tPSA ≈ +12–15 Ų (estimated, not experimentally confirmed) |
| Conditions | Calculated from chemical structure; no experimental logP or PSA data publicly available for CAS 883545-36-6. |
Why This Matters
The additional hydrogen-bond acceptor in the 2-methoxyethyl side chain provides a structural feature absent in simple alkyl analogs, which may translate into distinct molecular recognition profiles, although direct comparative binding data are unavailable.
- [1] Liu YC, Wei G, Liao ZQ, et al. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules. 2023;29(1):12. Section 2.2.1: docking scores for N1/C2-substituted indoles range from 3.0505 to 10.9630, demonstrating side-chain-dependent binding. View Source
